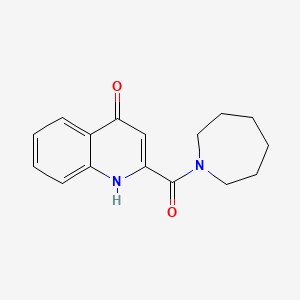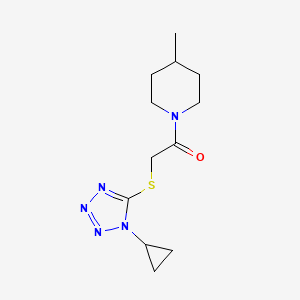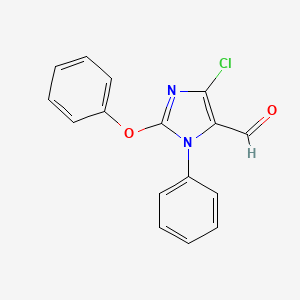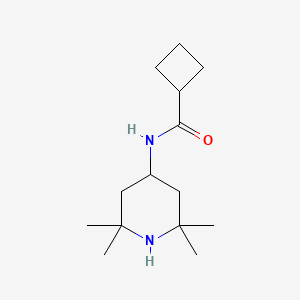
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide, also known as TEMPOL, is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to possess potent antioxidant and anti-inflammatory effects, making it a promising candidate for various biomedical applications.
作用機序
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is complex and multifaceted. It has been shown to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further contribute to its protective effects.
Biochemical and Physiological Effects:
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to protect cells from oxidative stress, reduce inflammation, and enhance cell survival. In vivo studies have shown that N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can improve vascular function, reduce blood pressure, and protect against ischemic injury. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disease.
実験室実験の利点と制限
One of the main advantages of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its stability and ease of use in laboratory experiments. It can be easily synthesized and purified, and its antioxidant and anti-inflammatory properties make it a versatile tool for studying various disease models. However, one limitation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are many potential future directions for research on N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide. One area of interest is the development of novel N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide's potential as a therapeutic agent in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide and to identify its potential applications in other disease models.
合成法
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be achieved through several methods, including the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with cyclobutanone, or the oxidation of 2,2,6,6-tetramethylpiperidine with tert-butyl hydroperoxide. The purity and yield of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be optimized through careful purification techniques, such as recrystallization or chromatography.
科学的研究の応用
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In particular, its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cardiovascular disease, diabetes, and neurodegenerative disorders. In addition, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a protective effect against radiation-induced damage and can be used as a radioprotective agent.
特性
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13(2)8-11(9-14(3,4)16-13)15-12(17)10-6-5-7-10/h10-11,16H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZHAOQCMSHQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
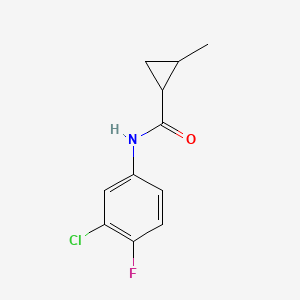

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
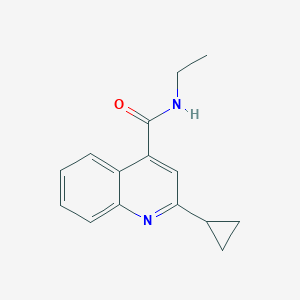
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
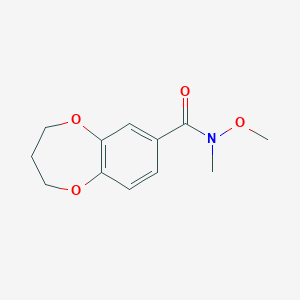
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
